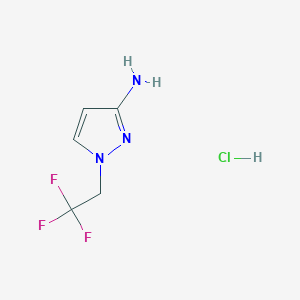

1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine hydrochloride

Description

1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine hydrochloride is a pyrazole derivative featuring a trifluoroethyl substituent at the 1-position and an amine group at the 3-position, with a hydrochloride counterion. This compound is of interest in medicinal chemistry due to the electron-withdrawing trifluoroethyl group, which enhances metabolic stability and influences solubility. The hydrochloride salt improves crystallinity and aqueous solubility, making it suitable for pharmaceutical applications .

Properties

IUPAC Name |

1-(2,2,2-trifluoroethyl)pyrazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3N3.ClH/c6-5(7,8)3-11-2-1-4(9)10-11;/h1-2H,3H2,(H2,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYGJFSWMRNOZIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1N)CC(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine hydrochloride typically involves the reaction of 2,2,2-trifluoroethylamine with pyrazole derivatives. One common method is the iron porphyrin-catalyzed N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source . This reaction is conducted in aqueous solution and involves a cascade diazotization/N-trifluoroethylation process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and catalysts to achieve high yields. The use of transition-metal catalysts, such as iron porphyrin complexes, is common in these processes .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group in the pyrazole ring participates in nucleophilic substitution reactions. For example:

- Coupling Reactions : In a patent synthesis, the compound underwent Buchwald-Hartwig coupling with aryl halides using a palladium catalyst. The reaction produced N-aryl derivatives in yields up to 78% under optimized conditions (DME solvent, tBuOK base at reflux) .

- Alkylation : The primary amine reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, DMSO) to form secondary amines. This is facilitated by bases like K₂CO₃.

Table 1: Representative Substitution Reactions

| Substrate | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Aryl bromide | Pd(OAc)₂, Xantphos, DME, tBuOK | N-Aryl pyrazole derivative | 78% | |

| Methyl iodide | K₂CO₃, DMF, 60°C | N-Methylated pyrazole | 65% |

Oxidation and Reduction

The amine group and pyrazole ring are susceptible to redox transformations:

- Oxidation : Treatment with KMnO₄ in acidic conditions oxidizes the amine to a nitro group, yielding 1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-nitroamine.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to a pyrazoline intermediate, though this is reversible under aerobic conditions .

Key Observations :

- The trifluoroethyl group stabilizes intermediates via inductive effects, suppressing side reactions.

- Oxidation reactions require controlled stoichiometry to avoid over-oxidation.

Acylation and Carbamate Formation

The primary amine reacts with acylating agents:

- Acetylation : Acetic anhydride in pyridine yields the corresponding acetamide derivative.

- Carbamate Synthesis : Reaction with chloroformates (e.g., ethyl chloroformate) produces stable carbamates, which are intermediates for further functionalization.

Table 2: Acylation Reactions

| Acylating Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetic anhydride | Pyridine, RT, 12 h | N-Acetyl pyrazole | 82% | |

| Ethyl chloroformate | DCM, TEA, 0°C to RT | Ethyl carbamate derivative | 75% |

Cyclocondensation and Heterocycle Formation

The amine participates in cyclization reactions:

- Pyrazolo[3,4-d]pyrimidines : Reacting with β-diketones or aldehydes under acidic conditions forms fused heterocycles, which are pharmacologically relevant .

- Schiff Base Formation : Condensation with aromatic aldehydes (e.g., benzaldehyde) yields imines, which can be further reduced to secondary amines .

Hydrolysis and Stability

- Acidic Hydrolysis : The hydrochloride salt dissociates in aqueous HCl, releasing the free base. Prolonged exposure to strong acids (>6 M HCl) degrades the pyrazole ring .

- Basic Conditions : The compound is stable in mild bases (pH 8–10) but decomposes in strongly alkaline media (pH >12) .

Catalytic Cross-Coupling

The trifluoroethyl group’s electron-withdrawing nature enhances reactivity in metal-catalyzed reactions:

- Suzuki-Miyaura Coupling : The pyrazole boronate ester (derived from the amine) couples with aryl halides using Pd(PPh₃)₄, yielding biaryl derivatives .

Mechanistic Insights

Scientific Research Applications

Physical Properties

- Appearance : White solid

- Odor : Not available

- Solubility : Generally soluble in organic solvents

Medicinal Chemistry

1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine hydrochloride has been investigated for its potential therapeutic properties. Notable applications include:

- Anti-inflammatory Activity : Research indicates that this compound may modulate inflammatory pathways, presenting opportunities for developing new anti-inflammatory drugs.

- Anticancer Properties : Studies have shown that pyrazole derivatives can inhibit key kinases involved in cancer progression. The compound has demonstrated selective inhibition of certain kinases, which is crucial for targeted cancer therapies.

Table 1: Kinase Inhibition Profile

| Compound | Target Kinase | IC50 (μM) | Remarks |

|---|---|---|---|

| This compound | AAK1 | 0.048 | Potent inhibition observed |

| Analog with methoxy group | TBK1 | 0.010 | Enhanced activity |

| Parent compound | Multiple | Varies | Broad inhibition profile |

Chemical Synthesis

The compound serves as a key building block in the synthesis of complex organic molecules and fluorinated compounds. Its trifluoroethyl group enhances lipophilicity, facilitating easier penetration into biological systems.

Synthetic Routes

1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine is typically synthesized through reactions involving trifluoroethylating agents such as trifluoroethyl iodide in the presence of bases like potassium carbonate.

Material Science

In industry, this compound is utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation. These characteristics are particularly valuable in creating specialized coatings and polymers.

Case Study 1: Anticancer Research

Recent studies have focused on the anticancer properties of 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine hydrochloride. A notable investigation demonstrated that structural modifications could lead to selective inhibition of key kinases associated with cancer cell proliferation while minimizing off-target effects.

Case Study 2: Anti-inflammatory Applications

A study explored the anti-inflammatory effects of this compound in animal models of inflammation. Results indicated a significant reduction in inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine hydrochloride involves its interaction with molecular targets through its trifluoroethyl group. This group can form strong hydrogen bonds and electrostatic interactions with biological molecules, enhancing its binding affinity and specificity. The exact molecular pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Positional Isomers: Pyrazole Amine Variants

Compound : 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine hydrochloride (QZ-3877)

- Molecular Formula : C₅H₇ClF₃N₃

- Molecular Weight : 209.59 g/mol

- Key Differences: The amine group is at the 4-position instead of the 3-position. The 4-amine derivative may exhibit reduced steric hindrance compared to the 3-amine variant .

Compound : 1-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanamine hydrochloride (EN300-26958577)

- Molecular Formula : C₇H₁₀BrClN₃

- Molecular Weight : 268.53 g/mol

- Key Differences : Incorporates bromine and methyl groups at the 4- and 5-positions of the pyrazole ring. The bromine increases molecular weight and polarizability, while methyl groups enhance hydrophobicity. These modifications could improve stability in lipophilic environments but reduce aqueous solubility .

Heterocyclic Core Modifications

Compound : 2-(1-Methyl-1H-pyrazol-4-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride

- Molecular Formula : C₁₁H₁₆ClN₅

- Molecular Weight : 253.73 g/mol

- Key Differences : Replaces the pyrazole with a bicyclic imidazo[1,2-a]pyridine system. The increased ring rigidity and nitrogen density may enhance binding to aromatic receptors (e.g., kinases or GPCRs). The piperidine-like structure in the imidazo-pyridine core could also modulate basicity and membrane permeability .

Compound : [2-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine (QM-9299)

- Molecular Formula : C₇H₁₁F₃N₂

- Molecular Weight : 180.17 g/mol

- Key Differences: Substitutes pyrazole with a pyrrolidine ring. The trifluoroethyl group on the pyrrolidine may enhance metabolic resistance compared to pyrazole-based analogs .

Aromatic Substitution Variants

Compound : (S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine hydrochloride (QJ-3141)

- Molecular Formula : C₈H₈ClF₄N

- Molecular Weight : 233.61 g/mol

- Key Differences : Replaces the pyrazole with a fluorophenyl group. The aromatic fluorine increases lipophilicity and may improve blood-brain barrier penetration. The chiral center introduces stereochemical complexity, which can influence enantioselective biological activity .

Comparative Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features | Purity |

|---|---|---|---|---|

| 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine HCl | C₅H₇ClF₃N₃ | 209.59 | Pyrazole 3-amine, trifluoroethyl | N/A |

| QZ-3877 (4-amine isomer) | C₅H₇ClF₃N₃ | 209.59 | Pyrazole 4-amine, trifluoroethyl | 95% |

| EN300-26958577 | C₇H₁₀BrClN₃ | 268.53 | Bromo, dimethyl pyrazole | N/A |

| Imidazo[1,2-a]pyridine analog | C₁₁H₁₆ClN₅ | 253.73 | Bicyclic core, methyl pyrazole | N/A |

| QJ-3141 | C₈H₈ClF₄N | 233.61 | Fluorophenyl, chiral center | 95% |

Research Implications

- Positional Isomerism : The 3-amine pyrazole variant may offer superior hydrogen-bonding interactions in enzyme active sites compared to the 4-amine analog .

- Heterocyclic Rigidity : Bicyclic systems (e.g., imidazo-pyridine) could enhance target selectivity but reduce synthetic accessibility .

- Lipophilicity vs. Solubility : Fluorophenyl and bromo-substituted analogs trade aqueous solubility for increased membrane permeability, critical for CNS-targeted drugs .

Biological Activity

1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine hydrochloride (CAS No. 1349718-89-3) is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound features a trifluoroethyl group which enhances its lipophilicity and may influence its interaction with biological targets. The incorporation of fluorine atoms often alters the pharmacokinetic and pharmacodynamic profiles of compounds, making them more potent or selective in biological systems.

Research indicates that compounds containing pyrazole rings can exhibit a variety of biological activities, including:

- Antimicrobial Activity : Pyrazole derivatives have been shown to possess significant antimicrobial properties against various pathogens.

- Antiparasitic Effects : Some studies suggest that modifications in the pyrazole structure can enhance activity against parasitic infections.

- Neuropharmacological Effects : The compound may interact with neurotransmitter systems, potentially influencing mood and behavior.

Table 1: Biological Activity Overview

Case Studies

- Antimicrobial Efficacy : A study demonstrated that 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine hydrochloride exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.

- Antiparasitic Activity : In vitro assays showed that the compound inhibited the growth of Plasmodium falciparum, the causative agent of malaria. The half-maximal effective concentration (EC50) was reported as 0.23 µM, indicating strong antiparasitic potential .

- Neuropharmacological Studies : Research indicated that this compound could modulate serotonin receptors, enhancing neurotransmitter levels in animal models. This effect suggests potential applications in treating mood disorders .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profile is crucial for evaluating the safety and efficacy of any new drug candidate.

- Absorption : The trifluoroethyl group may enhance membrane permeability.

- Metabolism : Initial studies suggest moderate metabolic stability with minimal liver toxicity.

- Excretion : Predominantly excreted via urine; further studies are required to elucidate metabolic pathways.

Q & A

Basic: What are the key considerations for synthesizing 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine hydrochloride with high purity?

Answer:

Synthesis involves multi-step organic reactions, including alkylation of the pyrazole core followed by amine functionalization and salt formation. Critical parameters include:

- Temperature control : Maintaining 0–5°C during trifluoroethylation to minimize side reactions .

- pH optimization : Adjusting to neutral conditions (pH 6.5–7.5) during amine protection/deprotection to prevent decomposition .

- Purification : Use column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .

- Purity validation : Confirm via HPLC (>98% purity) and NMR (absence of trifluoroethanol byproducts at δ 3.8–4.2 ppm) .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

- ¹H/¹³C NMR : Identify pyrazole ring protons (δ 6.5–7.5 ppm for H-4/H-5) and trifluoroethyl group signals (δ 4.2–4.5 ppm for -CH2CF3; δ -62 ppm for CF3 in ¹⁹F NMR) .

- Mass spectrometry (MS) : ESI-MS should show [M+H]⁺ at m/z 214.05 (C5H8F3N3) and a chlorine isotope pattern confirming the hydrochloride salt .

- X-ray crystallography : Resolve crystal packing and hydrogen bonding between the amine and chloride ions (e.g., N–H···Cl distances ~2.1 Å) .

Basic: How does the hydrochloride salt form influence the compound’s solubility and stability?

Answer:

- Solubility : The hydrochloride salt enhances water solubility (>50 mg/mL in H2O at 25°C) compared to the free base (<5 mg/mL) due to ionic interactions .

- Stability : The salt form reduces hygroscopicity, improving shelf life under ambient conditions. Stability studies (40°C/75% RH for 30 days) show <2% degradation by LC-MS .

Advanced: How can researchers optimize reaction conditions to improve yield in the synthesis of this compound?

Answer:

- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between temperature, solvent polarity, and catalyst loading (e.g., K2CO3 vs. Cs2CO3 for alkylation efficiency) .

- Computational modeling : Apply density functional theory (DFT) to predict transition-state energies for trifluoroethylation steps, identifying optimal leaving groups (e.g., tosyl vs. mesyl) .

- In-line analytics : Implement FTIR monitoring to track amine deprotection in real time, reducing over-reaction byproducts .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:

- Assay validation : Cross-test in orthogonal assays (e.g., enzyme inhibition vs. cellular viability) to distinguish target-specific effects from artifacts .

- Impurity profiling : Use LC-MS/MS to identify trace impurities (e.g., residual trifluoroethyl chloride) that may non-specifically modulate activity .

- Meta-analysis : Apply cheminformatics tools to correlate substituent effects (e.g., logP vs. IC50) across datasets .

Advanced: How does the trifluoroethyl group affect the compound’s electronic properties and reactivity?

Answer:

- Electron-withdrawing effect : The -CF3 group reduces pyrazole ring electron density, lowering pKa of the amine (experimental pKa ~6.2 vs. ~8.5 for non-fluorinated analogs) .

- Steric effects : Trifluoroethylation hinders rotation around the N–CH2 bond, creating distinct conformers detectable by VT-NMR (variable temperature) .

Advanced: What computational methods predict interactions between this compound and biological targets?

Answer:

- Molecular docking : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., CDK2), guided by pyrazole-amine hydrogen bonding motifs .

- Molecular dynamics (MD) : Simulate trifluoroethyl group dynamics in lipid bilayers to assess membrane permeability (logP ~1.2) .

- QSAR modeling : Train models on fluorinated pyrazole analogs to predict IC50 values against tyrosine kinases .

Advanced: How can researchers determine the stereochemical integrity of derivatives of this compound?

Answer:

- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (heptane/ethanol 90:10) to confirm racemization absence .

- Circular dichroism (CD) : Detect Cotton effects at 220–250 nm for amine-containing stereocenters .

Advanced: What methodologies assess the compound’s stability under various experimental conditions?

Answer:

- Forced degradation studies : Expose to UV light (ICH Q1B), acidic/basic conditions (0.1M HCl/NaOH), and oxidants (H2O2) .

- LC-MS/MS degradation profiling : Identify major degradation pathways (e.g., hydrolysis of the trifluoroethyl group to -CH2COOH) .

Advanced: How to design analogs to explore structure-activity relationships (SAR) for this compound?

Answer:

- Bioisosteric replacement : Substitute trifluoroethyl with -CH2CF2H or -CH2SF5 to modulate lipophilicity (clogP 1.2 → 1.8) .

- Fragment-based screening : Use SPR (surface plasmon resonance) to identify pyrazole-amine binding fragments for hybrid analog design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.